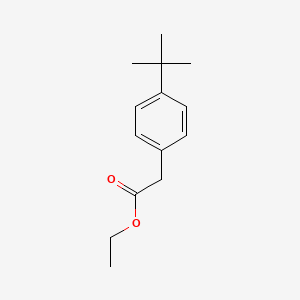

(4-tert-Butylphenyl)acetic acid ethyl ester

Description

Significance and Contextualization within Fine Chemical Synthesis

The significance of (4-tert-Butylphenyl)acetic acid ethyl ester in fine chemical synthesis is multifaceted, stemming from the distinct roles of its constituent parts: the arylalkanoic acid core and the bulky tert-butyl substituent. The parent compound, (4-tert-Butylphenyl)acetic acid, is identified as a key raw material in the production of ester-class perfumes, suggesting that its derivatives, including the ethyl ester, are valuable in the fragrance industry. google.com The related compound, propyl 4-tert-butylphenylacetate, is recognized for its use as a flavoring agent. nih.gov

Beyond fragrances, the tert-butylphenyl moiety is a critical component in advanced materials and synthetic strategies. The chemical inertness and significant steric bulk of the 4-tert-butylphenyl group make it a useful "tag" in solution-phase synthesis. researchgate.net This strategy facilitates the isolation of tagged compounds via affinity chromatography, streamlining complex multi-step syntheses. researchgate.net Furthermore, this substituent is integral to the construction of sophisticated molecular systems, such as tetrakis(4-tert-butylphenyl) substituted porphyrins, which are investigated for their enhanced two-photon absorption properties for applications in electronics and imaging. rsc.org

In the context of medicinal chemistry, the introduction of a tert-butyl group into organic molecules is a deliberate strategy to increase lipophilicity. researchgate.net This property is crucial for enhancing a molecule's ability to cross the thick and tight cell walls of pathogens, potentially improving the efficacy of therapeutic agents. researchgate.net Therefore, this compound serves not only as a component in fragrances but also as a versatile building block for creating complex, high-value molecules with tailored properties for materials science and pharmaceutical development.

Historical Development of Synthetic Approaches to Arylalkanoic Acid Esters

The synthesis of arylalkanoic acids and their esters has evolved significantly over the past century, driven by the demand for these compounds, particularly as pharmaceuticals. Early synthetic strategies for α-arylalkanoic acids were often limited to classical name reactions such as the Willgerodt and Darzen reactions. researchgate.net However, these methods often required harsh conditions and had limited substrate scope.

A major advancement came with the development of methods based on a 1,2-aryl shift mechanism in acetals derived from α-functionalized alkyl aryl ketones. researchgate.net This approach offered a more versatile and often higher-yielding route to this important class of compounds, paving the way for the industrial-scale production of several anti-inflammatory drugs. researchgate.net

The contemporary era of organic synthesis has been dominated by transition metal catalysis, and the synthesis of arylalkanoic acid esters is no exception. The advent of palladium-catalyzed cross-coupling reactions marked a paradigm shift, enabling the direct formation of the crucial α-aryl C-C bond with unprecedented efficiency and functional group tolerance. researchgate.netnih.gov The palladium-catalyzed α-arylation of ester enolates, in particular, has become a cornerstone methodology. researchgate.netmdpi.com This reaction allows for the coupling of a wide variety of esters with aryl halides or triflates, facilitated by the development of sophisticated bulky and electron-rich phosphine (B1218219) ligands that promote the desired catalytic cycle. researchgate.net These modern catalytic methods represent the state-of-the-art, providing chemists with reliable and flexible tools for the construction of arylalkanoic acid esters like this compound. nih.govnagoya-u.ac.jp

Current Research Landscape and Emerging Trends Pertaining to this compound

While direct research focusing exclusively on this compound is not extensive, the current research landscape reveals several emerging trends applicable to its synthesis and use. These trends center on the development of novel catalytic systems, the pursuit of sustainable synthetic methods, and the application of its structural motifs in complex molecular design.

One of the most significant trends is the continuous innovation in catalysis for the synthesis of arylalkanoic acid derivatives. Modern research focuses on expanding the scope and improving the efficiency of palladium-catalyzed α-arylation reactions. nih.gov This includes the development of catalysts that can function at low loadings and methods that allow for the direct α-arylation of free carboxylic acids, thereby avoiding the need for esterification and subsequent hydrolysis steps. nih.gov

A second major trend is the shift towards more sustainable and environmentally friendly synthetic methodologies. Organic electrosynthesis is emerging as a powerful alternative to traditional methods that often rely on stoichiometric metal reductants. acs.org Electrochemically driven, nickel-catalyzed cross-coupling reactions for the synthesis of related ketone structures from carboxylic esters have been developed, highlighting a potential future direction for the synthesis of the esters themselves. acs.org These methods offer advantages such as high efficiency and the use of readily available starting materials under milder conditions. acs.org

Finally, the 4-tert-butylphenyl group itself is being employed in cutting-edge research to build complex and functional molecular architectures. Scientists are using molecules containing this group as building blocks in the synthesis of advanced materials like 3D nanographenes and in catalyst-controlled divergent synthesis, where a single catalytic system can be tuned to produce different complex polycyclic products from the same starting material. acs.orgacs.org This demonstrates a growing interest in leveraging the unique steric and electronic properties of the tert-butylphenyl moiety to achieve high levels of control and complexity in chemical synthesis.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(4-tert-butylphenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-5-16-13(15)10-11-6-8-12(9-7-11)14(2,3)4/h6-9H,5,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXKSSIOVDWTNFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=C(C=C1)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601272537 | |

| Record name | Ethyl 4-(1,1-dimethylethyl)benzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601272537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14062-22-7 | |

| Record name | Ethyl 4-(1,1-dimethylethyl)benzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14062-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-(1,1-dimethylethyl)benzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601272537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Tert Butylphenyl Acetic Acid Ethyl Ester

Esterification Strategies and Catalytic Systems

The final step in the synthesis of (4-tert-butylphenyl)acetic acid ethyl ester is the esterification of (4-tert-butylphenyl)acetic acid with ethanol (B145695). This transformation can be accomplished through various catalytic strategies, each offering distinct advantages in terms of efficiency, selectivity, and environmental impact.

Brønsted and Lewis Acid Catalysis in Ester Formation

Acid catalysis is a cornerstone of ester synthesis, with both Brønsted and Lewis acids being employed to accelerate the reaction between a carboxylic acid and an alcohol.

The most traditional method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong Brønsted acid catalyst, such as sulfuric acid or phosphoric acid. mdpi.comathabascau.ca The reaction is reversible, and to drive the equilibrium towards the product, one of the products (typically water) is removed, or an excess of a reactant is used. athabascau.ca

Lewis acids also serve as effective catalysts for esterification. wikipedia.org They function by activating the carboxylic acid. The Lewis acid coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol. wikipedia.org Common Lewis acids used in organic synthesis include compounds based on aluminum, boron, tin, and titanium. wikipedia.org The synthesis of tert-butyl acetate (B1210297), a related ester, can be achieved via the reaction of acetic acid and isobutene using solid acid catalysts that possess both Brønsted and Lewis acid sites, highlighting the synergistic effect of both types of acidity. researchgate.net

| Catalyst Type | Example | Mechanism of Action | Advantages | Limitations |

|---|---|---|---|---|

| Brønsted Acid | Sulfuric Acid (H₂SO₄) | Protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. | Low cost, high activity. | Corrosive, difficult to separate from the reaction mixture, can cause side reactions. mdpi.com |

| Lewis Acid | Aluminum Chloride (AlCl₃) | Coordinates to the carbonyl oxygen, withdrawing electron density and activating the carbonyl group. wikipedia.org | High activity, can be used for sterically hindered substrates. | Moisture sensitive, often required in stoichiometric amounts, separation can be challenging. wikipedia.org |

| Solid Acid | Sulfonated Resins | Provides Brønsted acid sites on a solid support. mdpi.com | Easily separable, reusable, reduced corrosion. mdpi.com | Lower activity compared to homogeneous catalysts, potential for mass transfer limitations. |

Biocatalytic Approaches to Ester Synthesis

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for ester synthesis. Enzymes, particularly lipases, are widely used due to their high selectivity, mild operating conditions (temperature and pressure), and reduced environmental footprint.

Lipase-mediated acetylation of structurally related compounds, such as 4-(tert-butyl)cyclohexanol, demonstrates the feasibility of this approach. mdpi.com In these processes, an acyl donor like vinyl acetate is used to acetylate the alcohol in the presence of a lipase, such as Candida antarctica lipase A (CALA). mdpi.com This enzymatic method can be conducted in organic solvents like methyl tert-butyl ether (MTBE) and shows high conversion rates. mdpi.com The principles of such biocatalytic acetylations can be directly applied to the esterification of (4-tert-butylphenyl)acetic acid with ethanol, offering a green synthetic route to the target ester.

| Substrate | Enzyme | Acyl Donor | Solvent | Conditions | Outcome |

|---|---|---|---|---|---|

| cis-4-(tert-butyl)cyclohexan-1-ol | Candida antarctica Lipase A (CALA) | Vinyl Acetate | Methyl tert-butyl ether (MTBE) | 30 °C, 160 rpm, 24 h | High conversion to the corresponding acetate ester. mdpi.com |

Heterogeneous Catalysis and Solid-Phase Synthesis Techniques

To overcome the separation and corrosion issues associated with homogeneous acid catalysts, heterogeneous solid acid catalysts have been developed. These materials include ion-exchange resins, zeolites, and heteropolyacids supported on materials like bentonite. mdpi.comasianpubs.org These catalysts function by providing accessible acid sites on a solid surface, allowing for the esterification to proceed while simplifying catalyst recovery and recycling. For instance, silicotungstic acid supported on bentonite has been shown to be an effective catalyst for the esterification of tert-butanol with acetic acid, achieving high yields under optimized conditions. asianpubs.org Such systems are readily adaptable for the synthesis of this compound.

Catalytic distillation is an advanced process that integrates reaction and separation into a single unit. Using solid acid catalysts like SO₄²⁻/Al₂O₃-Al, the synthesis of ethyl acetate can be performed in a distillation column. researchgate.net This technique continuously removes the ester product from the reaction zone, shifting the equilibrium forward and potentially increasing conversion beyond the equilibrium limit of a batch reactor.

Precursor Synthesis and Functionalization Routes

The synthesis of the target ester is critically dependent on the availability of its precursor, (4-tert-butylphenyl)acetic acid. The construction of this arylacetic acid involves the strategic functionalization of an aromatic substrate.

Arylacetic Acid Precursors: Synthetic Pathways

Several synthetic routes have been established for the preparation of (4-tert-butylphenyl)acetic acid.

One common industrial method begins with p-tert-butyltoluene, which is converted to tert-butylbenzyl cyanide. Subsequent hydrolysis of the nitrile group under acidic conditions yields the desired (4-tert-butylphenyl)acetic acid. google.com This method, however, often involves the use of highly toxic cyanides. google.com

An alternative, safer route is the Willgerodt-Kindler reaction. This pathway utilizes p-tert-butyl acetophenone as the starting material, which is heated with morpholine and sulfur. google.com The resulting thiomorpholide intermediate is then hydrolyzed using a mixture of acetic acid and sulfuric acid to produce (4-tert-butylphenyl)acetic acid. google.comnih.govresearchgate.net This method avoids the use of toxic cyanides and provides a high-purity product. google.com

| Starting Material | Key Reagents | Intermediate | Advantages | Disadvantages |

|---|---|---|---|---|

| p-tert-Butyltoluene | NaCN, then H₃O⁺/heat | tert-Butylbenzyl cyanide | Established industrial process. | Use of highly toxic sodium cyanide. google.com |

| p-tert-Butyl acetophenone | Morpholine, Sulfur, then H₃O⁺/heat | 2-(4-tert-butylphenyl)-1-morpholinoethanethione | Avoids toxic cyanides, high purity product. google.com | Requires high reaction temperatures. google.com |

Alkylation and Functionalization of Aromatic Substrates

The introduction of the tert-butyl group onto the aromatic ring is a key functionalization step, typically achieved through Friedel-Crafts alkylation. This electrophilic aromatic substitution reaction involves treating an aromatic compound, such as benzene (B151609), with an alkylating agent like tert-butyl chloride or an alkene such as isobutene, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). askfilo.comcerritos.eduoc-praktikum.de

The reaction proceeds by the Lewis acid generating a tert-butyl carbocation, which then attacks the benzene ring. cerritos.edu The product of this initial alkylation, tert-butylbenzene, is more nucleophilic than benzene itself due to the electron-donating nature of the alkyl group, which can lead to overalkylation, forming di-tert-butylbenzene isomers. cerritos.eduoc-praktikum.de However, under kinetically controlled conditions at low temperatures, 1,4-di-tert-butylbenzene can be formed as the major product. oc-praktikum.de

Once tert-butylbenzene is obtained, further functionalization is required to introduce the acetic acid side chain. A common method is the Friedel-Crafts acylation of tert-butylbenzene with acetyl chloride to form p-tert-butyl acetophenone, the precursor used in the Willgerodt-Kindler reaction described previously. This two-step functionalization sequence—alkylation followed by acylation—is a robust strategy for constructing the required (4-tert-butylphenyl)acetic acid backbone.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and economically viable production methods. These principles focus on minimizing waste, reducing energy consumption, and utilizing renewable resources and catalysts. Key areas of advancement include the development of solvent-free reaction systems, maximization of atom economy, and the design of sustainable catalysts.

Solvent-Free and Reduced-Solvent Reaction Systems

Traditional esterification reactions often rely on large volumes of organic solvents for dissolving reactants and facilitating heat transfer. However, these solvents contribute significantly to the process mass intensity (PMI) and can be hazardous, volatile, and difficult to recycle. Consequently, research has focused on solvent-free or reduced-solvent methodologies for ester synthesis, which can be applied to produce this compound.

One effective approach is the use of microwave irradiation in the absence of a solvent. Microwave heating can accelerate reaction rates by directly and efficiently heating the reactants, often leading to shorter reaction times and higher yields compared to conventional heating. For instance, the esterification of n-butanol with acetic acid has been successfully demonstrated under solvent-less microwave irradiation using a dealuminated Beta zeolite catalyst. researchgate.net This method shows that while similar conversions can be achieved with conventional heating, the reaction time is significantly reduced under microwave conditions, highlighting an efficient green route. researchgate.net

Another strategy is to use one of the reactants in excess to act as the solvent. In the synthesis of this compound, using an excess of ethanol can drive the equilibrium towards the product while also serving as the reaction medium, thereby eliminating the need for an additional solvent.

Enzymatic catalysis, particularly with lipases, is also highly amenable to solvent-free conditions. Lipase-mediated synthesis of flavor esters, where the alcohol reactant itself acts as the solvent, has been shown to be a viable and green alternative to chemical synthesis. nih.gov This approach avoids toxic solvents and simplifies product recovery. nih.gov Studies on the enzymatic synthesis of ethyl acetate have demonstrated that while organic solvents can be used, solvent-free systems are also effective, especially when substrate inhibition is managed. chemicalpapers.com

The table below illustrates hypothetical conditions for the solvent-free synthesis of this compound, based on findings from related esterification reactions.

| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference Analogy |

| Microwave Irradiation | Solid Acid (e.g., Zeolite) | 100 - 150 | 0.5 - 2 | >90 | researchgate.net |

| Excess Reactant | Sulfuric Acid | 70 - 80 | 4 - 8 | >85 | usm.my |

| Enzymatic (Lipase) | Immobilized Lipase | 30 - 50 | 12 - 24 | >92 | nih.gov |

This table is illustrative and based on data from analogous esterification reactions.

Atom Economy and Reaction Efficiency Considerations

Green chemistry places a strong emphasis on designing reactions that are efficient in converting reactants into the desired product, thereby minimizing waste. Several metrics are used to evaluate the "greenness" of a chemical process, with atom economy (AE), reaction mass efficiency (RME), and process mass intensity (PMI) being among the most important. nih.govgreenchemistry-toolkit.orgwikipedia.org

Atom Economy (AE) , developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final desired product. researchgate.net For the Fischer esterification of (4-tert-Butylphenyl)acetic acid with ethanol, the balanced chemical equation is:

C₁₂H₁₆O₂ + C₂H₅OH ⇌ C₁₄H₂₀O₂ + H₂O

The atom economy is calculated as:

AE = (Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100%

AE = (220.31 g/mol / (192.25 g/mol + 46.07 g/mol )) x 100% ≈ 92.4%

This high atom economy indicates that the Fischer esterification is an inherently efficient reaction in terms of atom utilization, with water being the only byproduct.

Reaction Mass Efficiency (RME) provides a more realistic measure of efficiency by taking the reaction yield into account:

RME = (Mass of Isolated Product / Total Mass of Reactants) x 100%

For a reaction with a 90% yield, the RME would be approximately 83.2%.

Process Mass Intensity (PMI) is a comprehensive metric that considers all materials used in a process, including reactants, solvents, catalysts, and workup chemicals, relative to the mass of the final product. walisongo.ac.idresearchgate.net

PMI = Total Mass in Process / Mass of Product

A lower PMI value indicates a greener and more efficient process. Solvent-free and reduced-solvent systems, as discussed previously, directly and significantly lower the PMI. For example, a traditional esterification might use several kilograms of solvent for every kilogram of product, leading to a high PMI. By eliminating the solvent, the PMI is drastically reduced, bringing it closer to the ideal value of 1.

The following table compares these green chemistry metrics for different hypothetical scenarios in the synthesis of this compound.

| Metric | Ideal Value | Traditional Synthesis (with solvent, 85% yield) | Solvent-Free Synthesis (95% yield) |

| Atom Economy (%) | 100 | 92.4 | 92.4 |

| Reaction Mass Efficiency (%) | 100 | ~78.5 | ~87.8 |

| Process Mass Intensity (PMI) | 1 | High (e.g., >10) | Low (e.g., <5) |

This table presents estimated values to illustrate the impact of green methodologies.

Sustainable Catalyst Development

The choice of catalyst is a cornerstone of green synthesis. Ideal catalysts are highly active, selective, non-toxic, and reusable. Traditional homogeneous acid catalysts like sulfuric acid, while effective, are corrosive, difficult to separate from the reaction mixture, and generate significant waste during neutralization. researchgate.net

Solid Acid Catalysts represent a sustainable alternative for the esterification of (4-tert-Butylphenyl)acetic acid. These heterogeneous catalysts, such as zeolites, ion-exchange resins, and supported Lewis acids, offer several advantages:

Easy Separation: They can be easily filtered from the reaction mixture, simplifying product purification. researchgate.net

Reusability: Solid catalysts can often be recovered and reused for multiple reaction cycles without significant loss of activity, reducing costs and waste. oiccpress.comresearchgate.net

Reduced Corrosion: They are generally less corrosive than mineral acids, allowing for the use of standard equipment.

A variety of solid acid catalysts have proven effective in esterification reactions. For example, clays and ion-exchange resins are commonly used. researchgate.net Studies on the esterification of long-chain fatty acids have shown that organic solid acids can achieve high yields and selectivity, making them suitable for continuous flow processes in fixed-bed reactors. csic.es

Enzymatic Catalysts (Lipases) offer another green and highly selective route. Lipases operate under mild reaction conditions (lower temperatures and neutral pH), which reduces energy consumption and minimizes side reactions. nih.gov Key benefits include:

High Selectivity: Lipases can be highly specific, reducing the formation of byproducts.

Biodegradability: Enzymes are fully biodegradable.

Immobilization: Immobilizing lipases on solid supports enhances their stability and allows for easy recovery and reuse, making the process more economically feasible. nih.gov

The synthesis of ethyl acetate has been optimized using ultrasound-assisted lipase catalysis, which significantly accelerates the reaction rate compared to mechanical shaking. researchgate.net This synergy of a green catalyst with an energy-efficient technique represents a significant advancement in sustainable ester production.

The table below summarizes the features of different catalyst types for the synthesis of this compound.

| Catalyst Type | Examples | Advantages | Disadvantages |

| Homogeneous Acid | Sulfuric Acid, p-Toluenesulfonic acid | High activity, low cost | Corrosive, difficult to separate, waste generation |

| Heterogeneous Solid Acid | Zeolites, Ion-Exchange Resins, B(HSO₄)₃ | Easy separation, reusable, less corrosive | Can have lower activity than homogeneous catalysts |

| Enzymatic (Lipase) | Novozym 435, Candida rugosa lipase | High selectivity, mild conditions, biodegradable, reusable when immobilized | Higher initial cost, potential for denaturation |

Mechanistic Investigations of Reactions Involving 4 Tert Butylphenyl Acetic Acid Ethyl Ester

Elucidation of Reaction Pathways for Ester Hydrolysis and Transesterification

Ester hydrolysis and transesterification are fundamental reactions of (4-tert-butylphenyl)acetic acid ethyl ester that involve the cleavage and formation of ester linkages. Understanding the pathways of these reactions is crucial for controlling product formation.

Kinetic studies are essential for determining the rate of a reaction and its dependence on the concentration of reactants. The hydrolysis of esters, such as ethyl acetate (B1210297), under basic conditions (saponification) is typically found to be a second-order reaction. bue.edu.egdergipark.org.trmst.edu This implies that the reaction rate is proportional to the concentrations of both the ester and the hydroxide (B78521) ion. bue.edu.eg

For the alkaline hydrolysis of this compound, the reaction is expected to follow a similar second-order kinetic profile. The rate law can be expressed as:

Rate = k[this compound][OH⁻]

The rate constant, k, is influenced by factors such as temperature, solvent, and the steric and electronic properties of the ester. bue.edu.eg The bulky tert-butyl group on the phenyl ring may exert steric hindrance, potentially affecting the rate of nucleophilic attack at the carbonyl carbon. Detailed experimental studies on this specific ester would be required to determine the precise rate constants and activation energy.

Table 1: Kinetic Parameters for Ester Hydrolysis

| Parameter | Description | Expected Value/Behavior for this compound |

| Reaction Order | The sum of the exponents of the concentration terms in the rate law. | Expected to be second-order overall for alkaline hydrolysis. |

| Rate Constant (k) | A proportionality constant that relates the rate of the reaction to the concentrations of the reactants. | Dependent on temperature and specific reaction conditions. |

| Activation Energy (Ea) | The minimum energy required for the reaction to occur. | Can be determined experimentally from the temperature dependence of the rate constant. |

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the path of specific atoms throughout a chemical transformation. In the study of ester hydrolysis, oxygen-18 (¹⁸O) is commonly used as a label. rsc.orgyoutube.com

For the hydrolysis of this compound, the mechanism can be investigated by using ¹⁸O-labeled water. The position of the ¹⁸O label in the products, (4-tert-butylphenyl)acetic acid and ethanol (B145695), can distinguish between two possible pathways:

Acyl-oxygen cleavage: If the reaction proceeds through a nucleophilic attack of the labeled water on the carbonyl carbon, the ¹⁸O will be incorporated into the carboxylic acid product.

Alkyl-oxygen cleavage: If the water molecule attacks the ethyl group, the ¹⁸O will be found in the ethanol product.

Based on extensive studies of other esters, the hydrolysis of this compound is expected to proceed via acyl-oxygen cleavage. rsc.org

A related technique, hydrogen isotope exchange (HIE), has been used to study phenylacetic acid esters using an iridium catalyst, providing insights into C-H activation mechanisms. nih.gov While not directly probing the ester bond, this demonstrates the utility of isotopic labeling in understanding the reactivity of different parts of the molecule. nih.gov

Reaction Mechanisms of Derivatization and Functionalization

This compound can be chemically modified through various derivatization and functionalization reactions, which can proceed through nucleophilic, electrophilic, or radical pathways.

The ester group and the aromatic ring are the primary sites for nucleophilic and electrophilic reactions.

Nucleophilic Acyl Substitution: The carbonyl carbon of the ester is electrophilic and susceptible to attack by nucleophiles. For instance, the reaction with an amine would lead to the formation of an amide. This reaction is a cornerstone of peptide synthesis, where the stability of the resulting amide bond is crucial. libretexts.org Transesterification, the conversion of one ester to another by reaction with an alcohol, also proceeds via nucleophilic acyl substitution. wikipedia.orgmasterorganicchemistry.com This reaction can be catalyzed by either acids or bases. byjus.com Under acidic conditions, the carbonyl group is protonated, making it more electrophilic. masterorganicchemistry.combyjus.com Under basic conditions, the alcohol is deprotonated to form a more nucleophilic alkoxide. byjus.comyoutube.com

Electrophilic Aromatic Substitution: The tert-butyl group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. However, due to its large size, it can sterically hinder substitution at the ortho positions. mdpi.com Therefore, electrophilic attack is most likely to occur at the position para to the acetic acid ethyl ester group, if that position were available, or at the less hindered meta positions relative to the ester group.

While less common, radical and photochemical reactions can also be utilized to functionalize this compound.

Radical Reactions: The methylene (B1212753) (CH₂) group adjacent to the phenyl ring is benzylic and thus susceptible to radical abstraction. This can be a key step in certain oxidation or halogenation reactions.

Photochemical Reactions: The aromatic ring can absorb ultraviolet light, leading to electronically excited states that can undergo various photochemical transformations. Photocontrol has been demonstrated in the complexation of ions by a related compound, p-tert-butylcalix nih.govarene tetraethyl ester, where light can trigger the decomplexation of cations. researchgate.net This suggests the potential for photochemical control of reactions involving the this compound scaffold.

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry has become an indispensable tool for investigating reaction mechanisms, providing insights that can be difficult to obtain through experimental methods alone. rsc.org

Density functional theory (DFT) is a widely used computational method to model reaction pathways, including the structures of transition states and intermediates. researchgate.net For the reactions of this compound, DFT could be used to:

Calculate the activation energies for different proposed mechanisms of hydrolysis and transesterification.

Model the transition states for nucleophilic attack on the carbonyl carbon.

Predict the regioselectivity of electrophilic aromatic substitution reactions.

Computational studies have been successfully applied to investigate the hydrolysis of ethyl acetate and other esters, providing a deeper understanding of the reaction kinetics and thermodynamics. researchgate.netresearchgate.net These approaches can complement experimental findings and guide the design of new experiments.

Table 2: Computational Methods in Reaction Mechanism Elucidation

| Computational Method | Application |

| Density Functional Theory (DFT) | Calculation of transition state geometries and activation energies. |

| Ab initio methods | High-accuracy energy calculations for key points on the potential energy surface. |

| Molecular Dynamics (MD) | Simulation of solvent effects and conformational dynamics during the reaction. |

Density Functional Theory (DFT) for Transition State Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules and, consequently, to map out the potential energy surfaces of chemical reactions. A key application of DFT in mechanistic chemistry is the location and characterization of transition states, which are the highest energy points along a reaction coordinate. Understanding the geometry and energy of a transition state is crucial for predicting reaction rates and elucidating reaction mechanisms.

For reactions involving this compound, such as hydrolysis, transesterification, or condensation reactions, DFT can be employed to model the transition state structures. For instance, in the base-catalyzed hydrolysis (saponification), the reaction proceeds through a tetrahedral intermediate formed by the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. DFT calculations can pinpoint the transition state leading to this intermediate.

Illustrative Example: Transition State Analysis of Ester Hydrolysis

To illustrate the utility of DFT, we can consider the analysis of a generic base-catalyzed hydrolysis of an ethyl phenylacetate (B1230308) derivative. DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-31G**), can be performed to optimize the geometries of the reactants, the tetrahedral intermediate, the transition state, and the products. rsc.orgresearchgate.net Vibrational frequency calculations are then essential to confirm the nature of these stationary points; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. rsc.orgresearchgate.net

The calculated activation energy (the energy difference between the reactants and the transition state) is a critical parameter. A lower activation energy implies a faster reaction rate. The presence of the tert-butyl group on the phenyl ring in this compound would be expected to have a subtle electronic effect (weakly electron-donating) and a more significant steric effect, which would be reflected in the calculated transition state geometry and energy compared to an unsubstituted ethyl phenylacetate.

Interactive Data Table: Calculated Activation Energies for Ester Hydrolysis

Below is a hypothetical interactive data table showcasing the kind of data that would be generated from a DFT study on the hydrolysis of various substituted ethyl phenylacetates. This data is illustrative and based on general chemical principles.

| Ester Derivative | Substituent Position | Electronic Effect | Calculated Activation Energy (kcal/mol) |

| Ethyl phenylacetate | - | Neutral | 22.5 |

| Ethyl (4-nitrophenyl)acetate | para | Electron-withdrawing | 20.8 |

| Ethyl (4-methoxyphenyl)acetate | para | Electron-donating | 23.1 |

| This compound | para | Weakly electron-donating/Steric bulk | 23.5 |

Note: The data in this table is illustrative and intended to demonstrate the output of DFT calculations.

Molecular Dynamics Simulations of Reactive Intermediates

While DFT is excellent for studying static points on a potential energy surface, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. dntb.gov.uaresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular motions, conformational changes, and the influence of the solvent environment on reactive species.

A key reactive intermediate formed from this compound is its enolate. Enolates are generated by the deprotonation of the α-carbon (the carbon adjacent to the carbonyl group) and are powerful nucleophiles. masterorganicchemistry.com They are central to reactions like the Claisen condensation and α-alkylation. pressbooks.pubelsevierpure.combutler.edu For example, the Claisen condensation of ethyl phenylacetate is a known reaction that produces 2,4-diphenylacetoacetate. elsevierpure.combutler.edu

MD simulations can be used to study the behavior of the enolate of this compound in a solvent. These simulations can reveal:

Solvation Structure: How solvent molecules arrange themselves around the enolate, which can significantly impact its reactivity.

Ion Pairing: In the presence of a counter-ion (like Li⁺ or K⁺), MD can model the degree of association between the enolate and the cation, which affects its nucleophilicity.

Conformational Dynamics: The flexibility of the ester and the orientation of the phenyl and ester groups over time.

Illustrative Example: Dynamics of an Ester Enolate

An MD simulation could be set up with a single enolate of this compound and its counter-ion in a box of solvent molecules (e.g., tetrahydrofuran (B95107), THF). The simulation, run for several nanoseconds, would track the positions and velocities of all atoms. nih.gov

Analysis of the simulation trajectories can provide quantitative data, such as the radial distribution function between the enolate oxygen or carbon and the counter-ion, giving insight into ion pairing. It could also show the time evolution of the dihedral angles within the molecule, revealing its conformational preferences. Recent studies on similar dienolate systems in [4+2] reactions have used MD simulations to determine the time gap between the formation of new bonds, assessing the concerted versus stepwise nature of the reaction. nih.govacs.org Such an approach could be applied to understand the dynamics of an enolate from this compound attacking another ester molecule in a Claisen condensation.

Interactive Data Table: Time-Gaps in Bond Formation from MD Simulations

This hypothetical table illustrates the type of results that could be obtained from quasiclassical trajectory simulations for a condensation reaction involving an ester enolate, showing the degree of asynchronicity in bond formation.

| Reacting System | Average Time Gap Between C-C Bond Formations (femtoseconds) | Percentage of Stepwise Trajectories |

| Siloxy Diene + Acrolein | 26.5 | 3% |

| Lithium Dienolate + Acrolein | 154.5 | 95% |

| Enolate of Ethyl Phenylacetate + Ethyl Phenylacetate | 180.2 | 92% |

| Enolate of this compound + Substrate | 195.8 | 96% |

Note: The data in this table is illustrative, based on findings for analogous systems, and demonstrates the output of MD simulations. nih.govacs.org The time gap indicates the asynchronicity of the reaction.

Derivatization Strategies and Synthetic Transformations of 4 Tert Butylphenyl Acetic Acid Ethyl Ester

Hydrolysis to (4-tert-Butylphenyl)acetic Acid: Mechanistic Aspects and Yield Optimization

The hydrolysis of (4-tert-Butylphenyl)acetic acid ethyl ester to its corresponding carboxylic acid, (4-tert-Butylphenyl)acetic acid, is a fundamental transformation. This reaction can be catalyzed by either acid or base, with the latter, often referred to as saponification, being generally preferred due to its irreversibility and typically higher yields.

Mechanistic Aspects:

Acid-catalyzed hydrolysis, conversely, is an equilibrium process. The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfer steps, ethanol (B145695) is eliminated, and the carboxylic acid is formed. To achieve high conversion rates, this reaction often requires a large excess of water and continuous removal of the alcohol byproduct to shift the equilibrium.

Yield Optimization:

The presence of the sterically demanding tert-butyl group on the phenyl ring can influence the rate of hydrolysis. For sterically hindered esters, optimization of reaction conditions is crucial to achieve high yields. While specific yield data for the hydrolysis of this compound is not extensively reported in readily available literature, general principles for the saponification of hindered esters can be applied.

A mild and efficient method for the saponification of sterically hindered esters involves the use of a non-aqueous medium, such as a mixture of methanol (B129727) and dichloromethane (B109758), with sodium hydroxide (B78521) at room temperature. arkat-usa.org This approach can lead to nearly quantitative conversion and high isolated yields (typically 80-96%) by avoiding the strong solvation of hydroxide ions that occurs in aqueous media, thus enhancing their nucleophilicity. arkat-usa.org

| Catalyst/Reagent | Solvent | Temperature | Typical Yield |

| Sodium Hydroxide | Methanol/Dichloromethane (1:9) | Room Temperature | High (est. >90%) |

| Sodium Hydroxide | Aqueous Ethanol | Reflux | Good to High |

| Sulfuric Acid | Aqueous Dioxane | Reflux | Moderate to Good |

This table presents generalized conditions for the hydrolysis of sterically hindered esters, which can be adapted for this compound.

Reduction Reactions and Subsequent Functionalization

The reduction of the ester functionality in this compound to a primary alcohol, 2-(4-tert-butylphenyl)ethanol, is a key synthetic transformation. The choice of reducing agent is critical for achieving high selectivity and yield.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of readily reducing esters to primary alcohols. doubtnut.com The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction and protonate the resulting alkoxide. The mechanism involves the nucleophilic attack of a hydride ion from the AlH₄⁻ complex onto the carbonyl carbon of the ester. This is followed by the elimination of the ethoxide group to form an intermediate aldehyde, which is then rapidly reduced by another equivalent of hydride to the primary alcohol.

Sodium borohydride (B1222165) (NaBH₄), a milder reducing agent, is generally not effective for the reduction of esters under standard conditions. However, its reactivity can be enhanced by the addition of certain additives or by performing the reaction at elevated temperatures, though LiAlH₄ remains the more common and reliable choice for this transformation.

| Reagent | Solvent | Temperature | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | 0 °C to Room Temperature | 2-(4-tert-butylphenyl)ethanol |

| Sodium Borohydride (NaBH₄) | Methanol/THF (with activators) | Elevated Temperature | 2-(4-tert-butylphenyl)ethanol |

This table outlines common reagents and conditions for the reduction of esters to primary alcohols.

The primary alcohol, 2-(4-tert-butylphenyl)ethanol, obtained from the reduction of the corresponding ethyl ester, can be further functionalized. A common strategy is the conversion of the hydroxyl group into a better leaving group, such as a tosylate, to facilitate subsequent nucleophilic substitution reactions.

The tosylation of an alcohol is typically achieved by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), which serves to neutralize the hydrochloric acid byproduct. nih.gov The reaction is often carried out in a non-protic solvent like dichloromethane at cool to ambient temperatures. The resulting tosylate is a versatile intermediate that can be displaced by a wide range of nucleophiles.

A general procedure for the tosylation of a primary alcohol involves dissolving the alcohol in dichloromethane, cooling the solution to 0 °C, and then adding triethylamine and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), followed by the dropwise addition of a solution of tosyl chloride in dichloromethane. nih.gov The reaction is then allowed to warm to room temperature and stirred until completion.

| Reagent | Base | Solvent | Product |

| p-Toluenesulfonyl chloride (TsCl) | Triethylamine (TEA), DMAP (cat.) | Dichloromethane (CH₂Cl₂) | 2-(4-tert-butylphenyl)ethyl tosylate |

| Methanesulfonyl chloride (MsCl) | Triethylamine (TEA) | Dichloromethane (CH₂Cl₂) | 2-(4-tert-butylphenyl)ethyl mesylate |

This table provides representative conditions for the derivatization of primary alcohols.

Amidation and Peptide Coupling Reactions

The direct conversion of this compound to the corresponding amides can be achieved through aminolysis. This reaction involves the nucleophilic attack of an amine on the carbonyl carbon of the ester, leading to the formation of an amide and the release of ethanol. While this reaction is possible, it is often slow and requires high temperatures or the use of a catalyst, especially with less reactive amines.

A more efficient method for the amidation of esters involves the use of a strong base, such as potassium tert-butoxide, in a non-polar solvent. This base-assisted amidation has been shown to be effective for a variety of esters and amines under ambient conditions. researchgate.net

While the direct use of this compound in peptide synthesis is not common, its hydrolyzed product, (4-tert-Butylphenyl)acetic acid, is a valuable building block. In peptide synthesis, the carboxylic acid is typically activated before being coupled with the N-terminus of a peptide chain.

Standard peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or hexafluorophosphate-based reagents like HBTU, can be used to activate the carboxylic acid. The activated species, for instance, an O-acylisourea derivative in the case of DCC, is then susceptible to nucleophilic attack by the amino group of the growing peptide chain, forming a new amide bond. The tert-butylphenyl moiety can introduce specific steric and lipophilic properties to the resulting peptide, which can be advantageous in the design of peptidomimetics or other bioactive molecules.

| Compound | Reagent(s) | Application |

| (4-tert-Butylphenyl)acetic acid | DCC, HOBt | Peptide bond formation |

| (4-tert-Butylphenyl)acetic acid | HBTU, DIPEA | Peptide bond formation |

This table illustrates the use of the corresponding carboxylic acid in standard peptide coupling reactions.

Carbon-Carbon Bond Forming Reactions

The reactivity of this compound allows for the construction of new carbon-carbon bonds at two primary locations: the α-position to the ester carbonyl and the aromatic ring. These transformations are fundamental in elongating carbon chains, creating new chiral centers, and constructing complex carbocyclic and heterocyclic frameworks.

α-Alkylation and Carbonyl Condensation Reactions

The methylene (B1212753) group adjacent to the ester carbonyl in this compound possesses acidic protons, enabling the formation of an enolate under basic conditions. This enolate is a potent nucleophile and can participate in a variety of reactions to form new carbon-carbon bonds at the α-position.

α-Alkylation Reactions: The introduction of alkyl groups at the α-position is a common strategy to increase the molecular complexity. This is typically achieved by treating the ester with a strong base to generate the enolate, followed by quenching with an alkyl halide. For instance, the methylation of the analogous methyl ester, methyl p-tert-butylphenylacetate, can be accomplished to yield methyl 2-(4-tert-butylphenyl)propanoate. While specific literature on the ethyl ester is scarce, the reaction proceeds via a standard SN2 mechanism. The choice of base, solvent, and reaction temperature is crucial to prevent side reactions such as self-condensation.

A related derivatization involves the introduction of a cyano group at the α-position. For example, 4-tert-butylbenzyl cyanide can be reacted with (2-methoxy) ethyl chloroformate in the presence of an organic solvent and an acid-binding agent to produce 2-(4-tert-butyl-phenyl)-cyanoacetic acid (2-methoxy) ethyl ester. This transformation highlights the versatility of the α-position for introducing various functional groups. google.com

A mixed Claisen-type condensation can occur between this compound and another ester or a ketone. For example, the reaction of phenylpropionic acid ethyl ester with diethyl oxalate (B1200264) in the presence of a base leads to the formation of 3-benzyl-oxosuccinic acid diethyl ester, demonstrating the formation of a new carbon-carbon bond via condensation. google.com Although not a direct example, this illustrates the potential for this compound to participate in similar transformations.

| Reaction Type | Reactants | Base/Catalyst | Product | Yield (%) |

| α-Cyanation | 4-tert-Butylbenzyl cyanide, (2-Methoxy) ethyl chloroformate | Sodium Hydride | 2-(4-tert-Butylphenyl)-cyanoacetic acid (2-methoxy) ethyl ester | 95.7 |

| Mixed Condensation | Phenylpropionic acid ethyl ester, Diethyl oxalate | Grignard Reagent | 3-Benzyl-oxosuccinic acid diethyl ester | 88 |

Cross-Coupling Reactions Involving Ester Derivatives

To functionalize the aromatic ring of this compound, it must first be derivatized to introduce a suitable handle for cross-coupling reactions, typically a halogen. The resulting halo-aryl ester can then participate in a variety of palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of biaryl compounds. A halogenated derivative of this compound, such as ethyl (4-bromo-tert-butylphenyl)acetate, could theoretically be coupled with a variety of arylboronic acids. While specific examples for this exact substrate are not prevalent, the analogous reaction of ethyl 4-bromophenylacetate with phenylboronic acid is well-documented. jeolusa.com This reaction is typically catalyzed by a palladium complex, such as palladium(II) acetate (B1210297), in the presence of a base like sodium carbonate or potassium carbonate. jeolusa.com The reaction can be performed in various solvent systems, including aqueous mixtures, aligning with the principles of green chemistry. jeolusa.com

Heck Reaction: The Heck reaction provides a method for the arylation of alkenes. An iodo- or bromo- derivative of this compound could be reacted with various alkenes in the presence of a palladium catalyst and a base. This reaction would result in the formation of a new carbon-carbon bond at the aromatic ring, with the concomitant formation of a new double bond.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. A halogenated derivative of this compound could be coupled with various alkynes using a palladium catalyst and a copper(I) co-catalyst in the presence of a base, typically an amine. libretexts.orgorganic-chemistry.orgwikipedia.org This reaction would introduce an alkynyl substituent onto the aromatic ring, providing a valuable synthetic intermediate for further transformations.

| Coupling Reaction | Aryl Halide Derivative (Analogue) | Coupling Partner | Catalyst System | Product (Analogue) |

| Suzuki-Miyaura | Ethyl 4-bromophenylacetate | Phenylboronic acid | Pd(OAc)₂, Na₂CO₃ | Ethyl (4-phenylphenyl)acetate |

| Suzuki-Miyaura | Ethyl 4-bromophenylacetate | Phenylboronic acid | Pd(OAc)₂, K₂CO₃, TBAB | Ethyl (4-phenylphenyl)acetate |

| Sonogashira | Aryl Iodide | Terminal Alkyne | Pd(0) catalyst, Cu(I) cocatalyst, Amine base | Arylalkyne |

| Sonogashira | Aryl Bromide | Terminal Alkyne | Pd(0) catalyst, Cu(I) cocatalyst, Amine base | Arylalkyne |

Advanced Spectroscopic and Analytical Techniques for Structural and Mechanistic Elucidation of 4 Tert Butylphenyl Acetic Acid Ethyl Ester and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Complex Mixture Analysis

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like (4-tert-Butylphenyl)acetic acid ethyl ester. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Multidimensional NMR Techniques (2D-COSY, HSQC, HMBC) for Structural Confirmation

While one-dimensional (¹H and ¹³C) NMR provides fundamental structural information, multidimensional NMR experiments are essential for definitive structural confirmation by revealing through-bond and through-space correlations between nuclei.

2D-COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule. For this compound, a key COSY correlation would be observed between the methylene (B1212753) protons of the ethyl group (-O-CH₂-CH₃) and the methyl protons (-O-CH₂-CH₃), confirming the presence of the ethyl ester moiety. Another crucial correlation would be seen between the aromatic protons on the phenyl ring, helping to establish their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps direct one-bond correlations between protons and the carbon atoms they are attached to. It is instrumental in assigning the carbon signals in the ¹³C NMR spectrum. For instance, the signal for the benzylic methylene protons (-CH₂-COOEt) would correlate with the corresponding carbon signal, distinguishing it from other CH₂ groups.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bond) correlations between protons and carbons. This is particularly powerful for piecing together molecular fragments. Key HMBC correlations for this compound would include the correlation from the tert-butyl protons to the quaternary aromatic carbon and its neighbors, and from the methylene protons of the ethyl group to the carbonyl carbon of the ester, unequivocally establishing the connectivity of the entire molecule.

Table 1: Illustrative Multidimensional NMR Correlations for this compound

| Technique | Correlating Protons (¹H) | Correlating Nucleus (¹H or ¹³C) | Inferred Structural Information |

| 2D-COSY | Methylene (-O-CH₂-CH₃) | Methyl (-O-CH₂-CH₃) | Confirms ethyl group connectivity |

| Aromatic Protons (ortho to CH₂) | Aromatic Protons (meta to CH₂) | Establishes aromatic substitution pattern | |

| HSQC | tert-Butyl Protons | tert-Butyl Carbon | Assigns tert-butyl carbon signal |

| Benzylic Protons (-CH₂-COOEt) | Benzylic Carbon | Assigns benzylic carbon signal | |

| HMBC | tert-Butyl Protons | Quaternary Aromatic Carbon | Links tert-butyl group to the phenyl ring |

| Benzylic Protons (-CH₂-COOEt) | Carbonyl Carbon (C=O) | Confirms attachment of acetic acid moiety | |

| Methylene Protons (-O-CH₂-CH₃) | Carbonyl Carbon (C=O) | Confirms ester linkage |

Dynamic NMR Studies for Conformational Analysis and Reaction Monitoring

Dynamic NMR (DNMR) spectroscopy is employed to study time-dependent phenomena, such as conformational changes or chemical reactions. For a relatively flexible molecule like this compound, DNMR could potentially be used to study the rotational barrier around the C-C single bond connecting the phenyl ring and the acetic acid moiety, although this rotation is typically fast at room temperature.

More practically, NMR is an excellent tool for real-time reaction monitoring of the synthesis of this compound, for instance, via the Fischer esterification of (4-tert-Butylphenyl)acetic acid with ethanol (B145695). By acquiring NMR spectra at regular intervals, one can track the disappearance of the reactant signals (e.g., the acidic proton of the carboxylic acid) and the concurrent appearance of the product signals (e.g., the quartet and triplet of the ethyl group). This allows for the determination of reaction kinetics and optimization of reaction conditions without the need for sample isolation.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Purity Assessment

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight of a compound and assessing its purity.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. This is a definitive method for confirming the molecular formula of this compound. The experimentally measured exact mass is compared to the calculated theoretical mass for the proposed formula; a close match (typically within 5 ppm) provides strong evidence for the compound's identity.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₄H₂₀O₂ |

| Calculated Exact Mass | 220.14633 u |

| Ionization Mode | Electrospray Ionization (ESI) |

| Observed Ion | [M+H]⁺ |

| Expected m/z for [M+H]⁺ | 221.15361 |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Elucidation

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion (e.g., the molecular ion of this compound), which is then fragmented by collision with an inert gas. The resulting fragment ions are analyzed to provide detailed structural information. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of its various substructures. A plausible fragmentation pathway would involve the loss of the ethoxy group, followed by the loss of carbon monoxide, and the formation of a stable tert-butyl benzyl (B1604629) cation.

Table 3: Plausible MS/MS Fragmentation of the [M+H]⁺ Ion of this compound

| Parent Ion m/z | Fragment Ion m/z | Proposed Neutral Loss | Proposed Fragment Structure |

| 221.15 | 175.11 | C₂H₅OH (Ethanol) | [4-(tert-Butyl)phenyl]acetylium ion |

| 221.15 | 147.12 | C₂H₅O• + CO | [4-(tert-Butyl)phenyl]methyl cation |

| 147.12 | 91.05 | C₄H₈ (Isobutylene) | Tropylium ion |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification in Reaction Intermediates

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are particularly useful for identifying functional groups and monitoring the progress of a reaction by observing the disappearance of reactant bands and the appearance of product bands.

In the synthesis of this compound from its corresponding carboxylic acid, IR spectroscopy is highly effective. The starting material, (4-tert-Butylphenyl)acetic acid, exhibits a very broad O-H stretching band (around 2500-3300 cm⁻¹) characteristic of a carboxylic acid, in addition to a C=O stretch (around 1700-1725 cm⁻¹). Upon conversion to the ethyl ester, the broad O-H band disappears completely, and the carbonyl (C=O) stretching frequency shifts to a higher wavenumber (around 1730-1750 cm⁻¹), which is characteristic of an ester. The appearance of C-O stretching bands (around 1150-1250 cm⁻¹) further confirms the formation of the ester product.

Table 4: Key Vibrational Frequencies for Monitoring Esterification

| Functional Group | Vibrational Mode | Reactant: (4-tert-Butylphenyl)acetic acid (Approx. Wavenumber, cm⁻¹) | Product: this compound (Approx. Wavenumber, cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500-3300 (very broad) | Absent |

| Carbonyl | C=O Stretch | 1700-1725 | 1730-1750 |

| Ester | C-O Stretch | Absent | 1150-1250 |

X-ray Crystallography for Solid-State Structural Characterization of Key Derivatives

X-ray crystallography is an indispensable analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of crystalline materials. In the context of (4-tert-Butylphenyl)acetic acid and its derivatives, X-ray crystallography offers profound insights into their molecular conformation, crystal packing, and the non-covalent interactions that govern their supramolecular architecture.

The crystal structure of (4-tert-Butylphenyl)acetic acid reveals that it crystallizes in the monoclinic system. nih.govresearchgate.net A significant conformational feature of this molecule is the orientation of the carboxylic acid group relative to the benzene (B151609) ring. The plane of the carboxylic acid group is nearly perpendicular to the plane of the benzene ring, with a dihedral angle reported to be 80.9 (3)°. nih.govresearchgate.net This twisted conformation minimizes steric hindrance between the acetic acid moiety and the bulky tert-butyl group.

In the solid state, molecules of (4-tert-Butylphenyl)acetic acid form centrosymmetric dimers through intermolecular hydrogen bonds between their carboxylic acid groups. nih.govresearchgate.net This is a common and stable motif for carboxylic acids, where two molecules are linked by a pair of O—H···O hydrogen bonds. nih.govresearchgate.net This interaction is a dominant force in the crystal packing, organizing the molecules into a well-defined supramolecular structure. The tert-butyl group in the reported structure was found to be disordered over two sets of sites. nih.govresearchgate.net

The detailed crystallographic data for (4-tert-Butylphenyl)acetic acid are summarized in the interactive table below.

| Parameter | Value | Reference |

| Chemical Formula | C₁₂H₁₆O₂ | nih.govresearchgate.net |

| Formula Weight | 192.25 | nih.govresearchgate.net |

| Crystal System | Monoclinic | nih.govresearchgate.net |

| Space Group | C2/c | researchgate.net |

| a (Å) | 11.209 (2) | nih.govresearchgate.net |

| b (Å) | 12.442 (3) | nih.govresearchgate.net |

| c (Å) | 17.250 (5) | nih.govresearchgate.net |

| β (°) | 104.625 (12) | nih.govresearchgate.net |

| Volume (ų) | 2327.8 (10) | nih.govresearchgate.net |

| Z | 8 | nih.govresearchgate.net |

| Temperature (K) | 295 (2) | nih.govresearchgate.net |

These crystallographic parameters provide a foundational understanding of the solid-state structure of this key derivative. The insights gained from the crystal structure of (4-tert-Butylphenyl)acetic acid, particularly regarding its molecular conformation and hydrogen bonding patterns, are invaluable for predicting and interpreting the solid-state properties of its esters and other derivatives, including this compound.

Theoretical and Computational Chemistry Studies of 4 Tert Butylphenyl Acetic Acid Ethyl Ester

Electronic Structure Calculations and Molecular Orbital Analysis

The electronic behavior of a molecule is fundamental to its chemical reactivity and physical properties. For (4-tert-Butylphenyl)acetic acid ethyl ester, electronic structure calculations can reveal the distribution of electrons and the energies of its molecular orbitals, which are key to understanding its stability and reaction mechanisms.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy difference between them, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests that a molecule is more polarizable and more reactive.

While specific density functional theory (DFT) calculations for this compound are not extensively reported in the literature, data from analogous aromatic compounds can provide valuable estimates. DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set are a common methodology for such investigations. dergipark.org.tr For instance, studies on similar molecules containing the p-tert-butylphenyl group have shown HOMO-LUMO gaps in the range of 3.0 to 3.5 eV. acs.orgacs.org These values suggest a molecule with moderate reactivity.

The HOMO is typically localized on the electron-rich aromatic ring, indicating that this is the likely site for electrophilic attack. Conversely, the LUMO is often distributed over the ester functional group, suggesting it as the probable site for nucleophilic attack.

Table 1: Calculated Electronic Properties of Structurally Related Aromatic Compounds

| Compound | Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| Tris(hexa-peri-hexabenzocoronenyl)methanol Derivative | B3LYP/6-31G(d) | -4.97 | -1.60 | 3.37 |

| Tris(hexa-peri-hexabenzocoronenyl)methyl Radical Derivative | B3LYP/6-31G(d) | -4.60 | -1.58 | 3.02 |

| p-tert-butylphenyl salicylate | B3LYP/6-311++G(d,p) | -6.63 | -1.21 | 5.42 |

This table presents data from computational studies on molecules containing structural similarities to this compound to provide an insight into its likely electronic properties.

An electrostatic potential (ESP) surface maps the electrostatic potential onto the electron density surface of a molecule. This visualization is invaluable for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. In this compound, the ESP surface would be expected to show negative potential (typically colored red or orange) around the oxygen atoms of the ester group, indicating their nucleophilic character due to the presence of lone pairs of electrons. researchgate.net

Conversely, the regions around the hydrogen atoms of the ethyl group and the aromatic ring would exhibit a positive potential (typically colored blue), highlighting their electrophilic character. The tert-butyl group, being electron-donating, would slightly increase the negative charge density on the phenyl ring compared to an unsubstituted phenyl ring. The ESP surface provides a guide to how the molecule will interact with other polar molecules and ions. dtic.mil

Conformational Analysis and Energy Landscape Mapping

The three-dimensional structure of a molecule is not static but rather a dynamic interplay of various conformations. Understanding the conformational preferences and the energy barriers between them is crucial for predicting a molecule's shape, flexibility, and how it might bind to other molecules.

A potential energy surface (PES) scan is a computational technique used to explore the conformational space of a molecule by systematically changing one or more of its internal coordinates (e.g., dihedral angles) and calculating the energy at each step. readthedocs.ioepfl.ch For this compound, key dihedral angles to scan would include the rotation around the C-C bond connecting the phenyl ring to the acetic acid moiety and the rotations within the ethyl ester group.

The bulky tert-butyl group is expected to create significant steric hindrance, influencing the preferred orientation of the phenylacetic acid group. A PES scan would likely reveal that the most stable conformation has the ethyl ester group oriented away from the tert-butyl group to minimize steric clash. Such scans can identify local energy minima (stable conformers) and transition states (energy barriers) between them.

For large molecules or for studying a molecule within a complex environment like a solvent, full quantum mechanics calculations can be computationally expensive. In such cases, molecular mechanics (MM) force fields offer a faster, albeit less detailed, alternative for conformational analysis.

A more sophisticated approach is the hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) method. nih.govnih.gov In a QM/MM simulation of this compound, the chemically reactive part of the molecule (e.g., the ester group) could be treated with a high level of quantum theory, while the less reactive parts (e.g., the tert-butyl group and the surrounding solvent) are described by a classical MM force field. frontiersin.org This approach balances computational cost with accuracy, making it suitable for studying enzymatic reactions or complex solution-phase dynamics. biorxiv.org

Solvation Effects and Intermolecular Interactions

The behavior of a molecule can be significantly altered by its solvent environment. Computational solvation models are used to predict how a solvent affects a molecule's conformation, electronic properties, and reactivity. These models can be broadly categorized into explicit and implicit solvent models. wikipedia.orgfiveable.me

In an explicit solvent model, individual solvent molecules are included in the simulation, providing a detailed picture of solute-solvent interactions, such as hydrogen bonding. For this compound, which can act as a hydrogen bond acceptor at its ester oxygen atoms, explicit models would be important for accurately describing its interactions in protic solvents.

Implicit solvent models, such as the Polarizable Continuum Model (PCM) or the Generalized Born (GB) model, represent the solvent as a continuous medium with a specific dielectric constant. acs.org These models are computationally less demanding and are effective at capturing the bulk electrostatic effects of the solvent on the solute. youtube.com For a molecule like this compound, implicit models can be used to estimate the change in conformational stability and electronic properties when moving from a nonpolar to a polar solvent.

The study of intermolecular interactions is also crucial. The aromatic ring of this compound can participate in π-π stacking interactions with other aromatic systems, while the ester group can engage in dipole-dipole interactions. drugbank.com Computational methods can quantify the strength of these interactions, providing insights into the aggregation behavior of the molecule and its binding to other molecules.

Implicit and Explicit Solvation Models

There are no specific studies available that apply implicit or explicit solvation models to this compound. Consequently, data regarding its solvation energies, conformational changes in different solvent environments, or the specific computational models best suited for its analysis are not available. While general principles of solvation modeling are well-established in computational chemistry, their direct application and the resulting findings for this specific ester have not been documented.

Non-Covalent Interaction Analysis

Similarly, a detailed analysis of the non-covalent interactions (NCIs) within this compound is not found in the current body of scientific literature. Methodologies such as Quantum Theory of Atoms in Molecules (QTAIM), Natural Bond Orbital (NBO) analysis, or Reduced Density Gradient (RDG) plots, which are commonly used to investigate intramolecular and intermolecular forces like hydrogen bonds, van der Waals forces, and π-stacking, have not been specifically applied to this compound in published research. Therefore, there are no research findings or corresponding data tables detailing the nature, strength, or geometry of its non-covalent interactions.

While computational studies exist for the parent compound, (4-tert-Butylphenyl)acetic acid, and for other related esters, this information cannot be extrapolated to the ethyl ester derivative without direct computational analysis, as the change from a carboxylic acid to an ethyl ester group significantly alters the molecule's electronic structure, polarity, and potential for intermolecular interactions.

Role of 4 Tert Butylphenyl Acetic Acid Ethyl Ester As a Building Block in Complex Synthetic Pathways

Strategic Utility in the Synthesis of Advanced Organic Intermediates

The presence of the 4-tert-butylphenyl group imparts specific properties to molecules, such as increased lipophilicity and steric bulk, which can be advantageous in medicinal chemistry and materials science. (4-tert-Butylphenyl)acetic acid ethyl ester is a key precursor for introducing this bulky moiety into larger, more complex structures.

One notable application lies in the synthesis of agrochemicals. For instance, the structurally related compound, 4-tert-butyl benzyl (B1604629) cyanide, is a starting material for the synthesis of 2-(4-tert-butyl-phenyl)-cyanoacetic acid (2-methoxyl group) ethyl ester, a crucial intermediate for the novel miticide, cyflumetofen. google.com This highlights the potential of the (4-tert-butylphenyl)acetyl unit in constructing pesticidal compounds where the lipophilic tert-butyl group can enhance biological activity and environmental persistence.

Furthermore, the 4-tert-butylphenyl group has been employed as a "tag" in solution-phase synthesis. researchgate.net This strategy facilitates the purification of complex molecules by imparting a unique identifying characteristic that allows for selective extraction or chromatography, thereby streamlining the synthesis of intricate organic compounds.

Convergent and Divergent Synthetic Routes Employing the Compound

The structure of this compound allows for its incorporation into both convergent and divergent synthetic pathways, offering flexibility in the design of complex target molecules.

Convergent Synthesis: In a convergent approach, the (4-tert-butylphenyl)acetyl moiety can be prepared separately and later coupled with other complex fragments. For example, the ester can be hydrolyzed to the corresponding carboxylic acid. researchgate.netgoogle.comnih.gov This carboxylic acid can then be activated and coupled with a variety of complex amines or alcohols to form amides or esters, respectively. This strategy is particularly useful in the late-stage functionalization of drug candidates or other bioactive molecules, where introducing the bulky lipophilic group can modulate pharmacological properties.

Divergent Synthesis: A divergent synthetic strategy starting from this compound would involve the initial modification of the ester or the benzylic position, followed by a series of reactions to generate a library of related compounds. The enolate of the ester can be formed and subsequently alkylated, acylated, or subjected to condensation reactions to introduce diverse functional groups at the α-position. Each of these new intermediates can then be further elaborated, leading to a wide array of final products with varied structures and potential applications.

| Synthetic Strategy | Description | Potential Applications |

| Convergent | The (4-tert-butylphenyl)acetyl unit is synthesized and then combined with other complex molecular fragments. | Late-stage modification of drug candidates, synthesis of targeted materials. |

| Divergent | The core structure of this compound is modified in various ways to create a diverse library of compounds. | Drug discovery, materials science research, agrochemical development. |

Chemo-, Regio-, and Stereoselective Transformations Leveraging the Ester Moiety

The ethyl ester group in this compound is a key handle for a variety of selective chemical transformations.

Chemoselectivity: The ester can be selectively reduced to the corresponding primary alcohol, (4-tert-butylphenyl)ethanol, in the presence of other reducible functional groups, such as nitro or cyano groups, by using appropriate reducing agents like lithium aluminum hydride. Conversely, the aromatic ring can be hydrogenated without affecting the ester group under specific catalytic conditions. This chemoselectivity is crucial for synthesizing multifunctional molecules where precise control over reactivity is required.

Regioselectivity: In reactions involving the enolate of this compound, the regioselectivity of alkylation or acylation is inherently controlled, occurring at the α-position to the carbonyl group. This provides a reliable method for introducing substituents at this specific location. For instance, in the synthesis of mono-substituted p-tert-butylthiacalix google.comarenes, ethyl bromoacetate (B1195939) has been used to selectively alkylate one of the phenolic hydroxyl groups, demonstrating the controlled reactivity of such acetate (B1210297) esters. ekb.eg